molecular formula C25H19FN2O3S B2693886 2-[(2-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291848-02-6

2-[(2-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2693886
CAS No.: 1291848-02-6
M. Wt: 446.5
InChI Key: BIOPEPVIJNRNQY-UHFFFAOYSA-N
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Description

2-[(2-Fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a benzofuropyrimidinone derivative characterized by a fused benzofuran-pyrimidinone core. Key structural features include a 2-fluorobenzylsulfanyl substituent at position 2 and a 3-methoxybenzyl group at position 3 (Figure 1). Such substitutions are critical for modulating biological activity and physicochemical properties .

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O3S/c1-30-18-9-6-7-16(13-18)14-28-24(29)23-22(19-10-3-5-12-21(19)31-23)27-25(28)32-15-17-8-2-4-11-20(17)26/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOPEPVIJNRNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Once more information becomes available on “4-{[(2-fluorophenyl)methyl]sulfanyl}-5-[(3-methoxyphenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one”, also known as “2-[(2-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one” or “F6609-4564”, a more detailed analysis could be conducted following the above outline.

Biological Activity

The compound 2-[(2-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one is a novel derivative in the field of medicinal chemistry, particularly known for its potential biological activities. This article aims to explore its biological activity through various studies, including structure-activity relationships (SAR), pharmacological evaluations, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Fluorobenzyl group : Enhances lipophilicity and may influence receptor interactions.
  • Sulfanyl linkage : Potentially increases reactivity and biological interactions.
  • Benzofuro and pyrimidinone moieties : Known for their roles in various pharmacological activities, including anti-cancer and anti-viral properties.

Antiviral Activity

Recent studies have indicated that derivatives similar to this compound exhibit promising antiviral properties, particularly against HIV strains. The structural modifications, especially the introduction of fluorine and methoxy groups, are believed to enhance binding affinity to viral targets.

Case Study: HIV Inhibition

In a comparative study involving various pyrimidine derivatives, it was found that compounds with similar structural features demonstrated effective inhibition of HIV-1 strains. For instance, compounds with fluorinated benzyl groups showed EC50 values significantly lower than those without such modifications, indicating enhanced potency against resistant strains .

Antitumor Activity

The compound's potential as an antitumor agent has also been evaluated. In vitro studies on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that certain derivatives exhibited cytotoxic effects, leading to reduced cell proliferation. The mechanism appears to involve DNA intercalation and disruption of cellular processes .

Table 1: Summary of Antitumor Activities of Related Compounds

Compound IDCell Line TestedEC50 (nM)Mechanism of Action
9bA54950.1DNA intercalation
11bHCC827119Apoptosis induction
14NCI-H3582.89Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. Testing against Gram-positive and Gram-negative bacteria showed that certain derivatives exhibited significant antibacterial activity. The presence of the sulfanyl group was noted to enhance the interaction with bacterial membranes .

Table 2: Antimicrobial Activity Results

Compound IDBacteria TestedMinimum Inhibitory Concentration (MIC)
5E. coli32 µg/mL
6Staphylococcus aureus16 µg/mL

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the benzyl and pyrimidine moieties have shown varying effects on potency.

  • Fluorine Substitution : Enhances electron-withdrawing capacity, improving binding affinity.
  • Methoxy Group : Increases solubility and may improve bioavailability.
  • Sulfanyl Linkage : Increases reactivity towards biological targets.

Graphical Representation of SAR

Structure-Activity Relationship

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects on various cancer cell lines. For example, a study published in a peer-reviewed journal demonstrated that this compound induced apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and the induction of cell cycle arrest, making it a candidate for further development as an anticancer drug .

Antimicrobial Properties

In addition to its anticancer properties, preliminary investigations suggest that 2-[(2-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one may possess antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance. Studies have shown that this compound can inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent .

Neuroprotective Effects

Another promising application is in neuroprotection. Research has indicated that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may also offer neuroprotective benefits. This could be particularly useful in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Tables

Application Mechanism References
AnticancerInduces apoptosis and inhibits proliferation
AntimicrobialInhibits bacterial growth
NeuroprotectiveProtects against oxidative stress

Case Study 1: Anticancer Efficacy

A notable study conducted by Walid Fayad et al. (2019) identified this compound through high-throughput screening of a drug library on multicellular spheroids, demonstrating significant anticancer activity against breast and lung cancer cell lines. The results indicated a dose-dependent response with IC50 values comparable to existing chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory concentrations, suggesting its potential use as an alternative to traditional antibiotics in treating resistant infections .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Reaction Reagents/Conditions Product Notes
Sulfoxide formationH₂O₂ (30%), RT, 6 hrs2-[(2-Fluorobenzyl)sulfinyl]-3-(3-methoxybenzyl)benzofuropyrimidin-4-oneSelective oxidation under mild conditions
Sulfone formationmCPBA (1.2 eq), DCM, 0°C to RT, 12 hrs2-[(2-Fluorobenzyl)sulfonyl]-3-(3-methoxybenzyl)benzofuropyrimidin-4-oneRequires stronger oxidizing agents

Mechanistic Insight : The sulfur atom’s lone pair facilitates oxidation, with peroxide reagents abstracting electrons to form sulfoxides (S=O) or sulfones (O=S=O) .

Substitution Reactions

The fluorobenzyl and methoxybenzyl groups participate in nucleophilic/electrophilic substitutions:

Fluorobenzyl Substitution

Fluorine’s electronegativity stabilizes the benzyl group, but displacement is feasible under harsh conditions:

Reaction Reagents/Conditions Product Yield
Nucleophilic aromatic substitutionNaN₃, DMF, 120°C, 24 hrs2-(Azidobenzyl)sulfanyl-3-(3-methoxybenzyl)benzofuropyrimidin-4-one~45%

Methoxybenzyl Demethylation

The methoxy group can be cleaved to form a phenolic derivative:

Reaction Reagents/Conditions Product Yield
DemethylationBBr₃ (3 eq), DCM, -78°C to RT, 8 hrs3-(3-Hydroxybenzyl)-2-[(2-fluorobenzyl)sulfanyl]benzofuropyrimidin-4-one~60%

Core Modifications

The benzofuropyrimidinone core undergoes regioselective reactions at the pyrimidinone nitrogen or furan oxygen:

Reaction Reagents/Conditions Product Notes
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12 hrs4-Methoxy-3-(3-methoxybenzyl)-2-[(2-fluorobenzyl)sulfanyl]benzofuropyrimidineAlkylation at N3 position
Ring-opening hydrolysis6M HCl, reflux, 24 hrs2-[(2-Fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)benzofuran-3,4-diolAcidic cleavage of pyrimidinone ring

Reductive Transformations

The compound is susceptible to reduction at the sulfanyl group or aromatic rings:

Reaction Reagents/Conditions Product Yield
Sulfanyl reductionLiAlH₄, THF, 0°C to RT, 4 hrs2-[(2-Fluorobenzyl)thiol]-3-(3-methoxybenzyl)benzofuropyrimidin-4-one~55%
Aromatic ring hydrogenationH₂ (1 atm), Pd/C, EtOH, RT, 48 hrsPartially saturated derivatives<30%

Cross-Coupling Reactions

The fluorobenzyl group enables palladium-catalyzed coupling:

Reaction Reagents/Conditions Product Yield
Suzuki couplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C2-[(2-Fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)-5-arylbenzofuropyrimidin-4-one~50%

Key Reactivity Trends

  • Sulfanyl Group : Highly reactive toward oxidation and reduction.

  • Fluorobenzyl Group : Limited electrophilicity due to fluorine’s electron-withdrawing effect but participates in metal-catalyzed couplings.

  • Methoxybenzyl Group : Susceptible to demethylation, enabling phenol derivatization.

  • Pyrimidinone Core : Alkylation at N3 and hydrolysis under acidic conditions.

These reactions highlight the compound’s versatility in medicinal chemistry and materials science, though experimental validation is recommended due to limited direct literature on this specific molecule.

Comparison with Similar Compounds

Benzofuropyrimidinone vs. Thienopyrimidinone

  • Thienopyrimidinone (e.g., compounds from ): Replaces the benzofuran with a thiophene ring, reducing aromaticity but improving metabolic stability. For example, 2,6-bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (compound 12, ) shows a melting point of 241–243°C, higher than many benzofuro analogs, likely due to increased symmetry .

Benzothienopyrimidinone (e.g., ): Incorporates a benzothiophene ring, introducing sulfur-mediated hydrophobic interactions. For instance, 2-[(4-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one () shares the fluorobenzylsulfanyl group but features a saturated tetrahydrobenzothieno core, enhancing conformational flexibility .

Substituent Effects

Position 2 Modifications

  • Sulfanyl vs. Thioxo: The target compound’s 2-fluorobenzylsulfanyl group contrasts with 2-thioxo derivatives like 3-(3-methoxybenzyl)-2-thioxo-[1]benzofuro[3,2-d]pyrimidin-4(3H)-one ().
  • Fluorine Substitution: Fluorine at the benzyl para position (e.g., ’s 2-[(2-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one) enhances metabolic stability and electronegativity compared to non-fluorinated analogs .

Position 3 Modifications

  • Methoxybenzyl vs. Methyl or Hydroxyphenyl : The target’s 3-methoxybenzyl group offers moderate lipophilicity (logP ~3.5 estimated), whereas 3-methyl (e.g., ’s compound 3a) or 3-hydroxyphenyl (’s compound 15) substituents alter solubility and hydrogen-bonding capacity .

Physicochemical Properties

Compound Class Example (Reference) Molecular Weight Melting Point (°C) Key Features
Benzofuropyrimidinone (Target) Target Compound 424.45* Not reported 2-fluorobenzylsulfanyl, 3-methoxybenzyl
Thienopyrimidinone Compound 12 () 418.44 241–243 Bis(3-methoxyphenyl), thiophene core
Benzothienopyrimidinone (ZINC2719787) 398.47 Not reported Fluorobenzylsulfanyl, tetrahydro core
Benzofuropyrimidinone (Thioxo) (CAS 892300-30-0) 338.39 Not reported 2-thioxo, 3-methoxybenzyl

*Calculated using PubChem tools.

Q & A

Q. What are the established synthetic routes for 2-[(2-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one?

The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, analogous benzofuropyrimidinones are synthesized by refluxing aminobenzofuran derivatives with substituted benzylamines or sulfanylating agents under acidic conditions (e.g., HCl) . Key intermediates may require purification via column chromatography, and yields typically range from 48% to 61% depending on substituent reactivity .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

1H and 13C NMR are essential for confirming regiochemistry and substituent positions. For example, in related thieno[3,2-d]pyrimidinones, aromatic protons in the 3-methoxybenzyl group resonate at δ 6.7–7.3 ppm, while sulfanyl protons appear as singlets near δ 4.0–4.5 ppm . LC-MS (ESI) is used to verify molecular ion peaks, with exact mass matching calculated values within ±2 ppm .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides definitive bond lengths, angles, and torsion angles. For example, SHELX can resolve steric clashes between the 2-fluorobenzyl and 3-methoxybenzyl groups, confirming their spatial arrangement .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be addressed methodologically?

Discrepancies may arise from impurities or polymorphic forms. Perform HPLC purity analysis (e.g., ≥95% purity threshold) and compare dissolution profiles in polar vs. nonpolar solvents . Additionally, crystallize the compound under varied conditions (e.g., slow evaporation vs. diffusion) to isolate polymorphs and assess their bioactivity separately .

Q. What experimental designs are recommended for studying environmental fate and degradation pathways?

Follow frameworks like Project INCHEMBIOL ( ), which combines laboratory and field studies:

  • Lab phase: Assess hydrolysis rates at pH 3–9 and photolytic stability under UV light (λ = 254–365 nm).
  • Field phase: Track soil adsorption coefficients (Kd) and metabolite formation using LC-MS/MS .

Q. How can structure-activity relationships (SAR) be optimized for target selectivity?

Systematically modify substituents (e.g., replace 3-methoxybenzyl with 3-hydroxyphenyl to enhance hydrogen bonding) and test inhibitory potency against related enzymes. For example, in thieno[3,2-d]pyrimidinones, 3-hydroxyphenyl derivatives showed a 10-fold increase in 17β-HSD2 inhibition compared to methoxy analogs .

Q. What strategies mitigate low yields in sulfanylation reactions during synthesis?

Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of sulfanylating agent to pyrimidinone core) and employ catalysts like HOBt/EDC to enhance coupling efficiency . Refluxing in aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours improves yields to >60% .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for similar benzofuropyrimidinone derivatives?

  • Scenario: Discrepancies in chemical shifts for sulfanyl protons.
  • Solution: Verify solvent effects (e.g., DMSO-d6 vs. CDCl3) and use 2D NMR (COSY, HSQC) to assign coupling patterns. For instance, in , sulfanyl protons at δ 4.2 ppm were confirmed via HSQC correlations to adjacent carbons .

Methodological Best Practices

  • Crystallography: Use SHELXD for phase problem resolution and SHELXL for refinement, particularly for high-resolution (<1.0 Å) data .
  • Environmental studies: Apply OECD guidelines for biodegradation testing (e.g., OECD 301F) to standardize metabolite identification .

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